molecular formula C13H11N5O2 B2421581 N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine CAS No. 732270-06-3

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine

Cat. No.: B2421581
CAS No.: 732270-06-3
M. Wt: 269.264
InChI Key: RGPIDFNHIONWKU-UHFFFAOYSA-N
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Description

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a complex organic compound that has garnered interest in various fields of scientific research

Scientific Research Applications

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine has several applications in scientific research:

Future Directions

The future directions for this compound could involve further exploration of its potential as a therapeutic agent for Alzheimer’s disease . More research is needed to fully understand its mechanism of action and to assess its safety and efficacy in clinical settings.

Mechanism of Action

Target of Action

The primary targets of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine are pathogenic bacterial strains such as Escherichia coli and Bacillus subtilis . These bacteria are responsible for various infections and diseases in humans.

Mode of Action

This compound interacts with its targets by inhibiting the growth of bacterial biofilms . Biofilms are communities of bacteria that are protected by a matrix of extracellular polymeric substances. By inhibiting biofilm formation, the compound prevents the bacteria from establishing persistent and resistant infections.

Biochemical Pathways

It is known that the compound exhibits moderate to weak inhibition of cholinestrases and lipoxygenase enzymes . Cholinesterases are enzymes that break down acetylcholine, a neurotransmitter, while lipoxygenases are involved in the metabolism of arachidonic acid, a fatty acid involved in cellular signaling.

Pharmacokinetics

Similar sulfonamide-based drugs are known to be absorbed from the gastrointestinal tract, metabolized in the liver, and excreted through bile or feces . These properties can impact the bioavailability of the compound, which refers to the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action.

Result of Action

The result of the compound’s action is the inhibition of bacterial biofilm growth. In particular, this molecule was found to be the best antibacterial agent against B. subtilis (60.04% bacterial biofilm growth inhibition) and second most-active against E. coli (60.04%) .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine typically involves multi-step organic reactions. One common method starts with the preparation of 2,3-dihydro-1,4-benzodioxin-6-amine, which is then reacted with various reagents to form the desired compound. The reaction conditions often include the use of polar aprotic solvents like N,N-dimethylformamide (DMF) and bases such as lithium hydride (LiH) to facilitate the reaction .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle potentially hazardous reagents and intermediates.

Chemical Reactions Analysis

Types of Reactions

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific functional groups involved and the reaction conditions. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine stands out due to its combined benzodioxin and pyrazolopyrimidine structure, which imparts unique chemical properties and potential biological activities. This makes it a valuable compound for research in various scientific fields.

Properties

IUPAC Name

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11N5O2/c1-2-10-11(20-4-3-19-10)5-8(1)17-12-9-6-16-18-13(9)15-7-14-12/h1-2,5-7H,3-4H2,(H2,14,15,16,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGPIDFNHIONWKU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)NC3=NC=NC4=C3C=NN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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